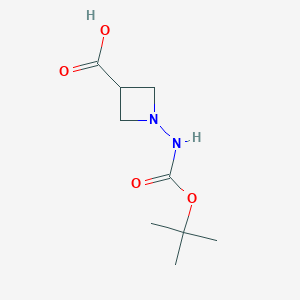
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid
概要
説明
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of azetidine, a four-membered ring structure, and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and unique reactivity, making it a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors. For example, the compound can be prepared by treating tert-butyl 3-iodoazetidine-1-carboxylate with sodium cyanide in dimethyl sulfoxide (DMSO), followed by basic hydrolysis . Another method involves the use of 1-azabicyclo[1.1.0]butane, which forms the azetidine ring system via two sequential intramolecular aminations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes steps such as triflation, cyclization, and hydrolysis to yield the desired product in high yield and purity .
化学反応の分析
Types of Reactions
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s azetidine ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as proliferation, migration, and survival .
類似化合物との比較
Similar Compounds
- 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid is unique due to its stability and reactivity, which make it a versatile building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial production .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)10-11-4-6(5-11)7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHSNHVWQKJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















